6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one
Description
6-Chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one is a synthetic chromenone derivative featuring a piperazine-linked 4-fluorophenyl group at position 4 and a hydroxyl group at position 7 of the chromen-2-one core. The piperazine moiety in this compound suggests possible interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the 7-hydroxy group may enhance solubility and metabolic stability compared to alkylated analogs .
Properties
IUPAC Name |
6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3/c21-17-10-16-13(9-20(26)27-19(16)11-18(17)25)12-23-5-7-24(8-6-23)15-3-1-14(22)2-4-15/h1-4,9-11,25H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVJZZDWLDQIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, especially at the halogenated positions. Common reagents and conditions used in these reactions include dry solvents, inert atmospheres, and controlled temperatures.
Scientific Research Applications
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit oxidoreductase enzymes, which play a role in bacterial metabolism, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
The phenyl and chromenone ring substituents critically influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Chlorine vs. Fluorine : The 3-chlorophenyl analog () may exhibit altered receptor binding due to steric and electronic differences compared to the target’s 4-fluorophenyl group.
- Hydroxy vs. Methyl : The 7-hydroxy group in the target compound improves water solubility relative to 7-methyl analogs (e.g., ) but may reduce membrane permeability .
Piperazine Modifications
Piperazine substitutions impact receptor affinity and pharmacokinetics:
Key Observations :
Physicochemical and Structural Data
Crystallographic and spectroscopic data highlight structural stability and reactivity:
- Crystallography: Analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () show well-defined crystal packing (R factor = 0.048) due to planar chromenone cores and van der Waals interactions . The target compound’s 7-hydroxy group may disrupt crystallization compared to alkoxy-substituted analogs.
- NMR/MS: The 4-(4-fluorophenyl)piperazine moiety in the target compound likely produces distinct 1H-NMR signals (e.g., δ 6.8–8.7 ppm for aromatic protons), similar to the 7-chloroquinoline-piperazine analog in (δ 6.87–8.76 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
